EstBT vs. PLE: Synthetic Route Efficiency
A novel bioconversion method for synthesizing ASI-2, the target compound, utilizes a recombinant esterase (EstBT) from Bacillus thuringiensis as a substitute for porcine liver esterase (PLE). The EstBT-based method achieved a 17% higher total yield compared to the traditional PLE-catalyzed process [1]. This represents a significant process improvement for industrial-scale procurement and in-house synthesis planning.
| Evidence Dimension | Total Synthesis Yield |
|---|---|
| Target Compound Data | 17% higher total yield |
| Comparator Or Baseline | Total yield achieved using Porcine Liver Esterase (PLE) |
| Quantified Difference | +17% absolute yield improvement |
| Conditions | Bioconversion of prochiral diethyl 2-benzyloxycarbonylamino-2-ethoxycarbonylsuccinate (Z-MDE-AE) to (R)-1-ethyl hydrogen 3-benzyloxycarbonylamino-3-ethoxycarbonylsuccinate (Z-MME-AE), followed by chemical conversion to ASI-2. |
Why This Matters
For procurement planning and process economics, a 17% higher yield translates directly to lower cost of goods and reduced raw material consumption, making routes utilizing this specific intermediate more attractive at kilogram scale.
- [1] Yamamura ET, Tsuzaki K, Kita S. A novel method of producing the key intermediate ASI-2 of ranirestat using a porcine liver esterase (PLE) substitute enzyme. Biosci Biotechnol Biochem. 2019;83(6):1124-1135. View Source
